molecular formula C9H15N3O B12538080 Acetamide,N-(4-imidazol-4-ylbutyl)-

Acetamide,N-(4-imidazol-4-ylbutyl)-

Cat. No.: B12538080
M. Wt: 181.23 g/mol
InChI Key: OWXIACMJAWUXES-UHFFFAOYSA-N
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Description

Acetamide, N-(4-imidazol-4-ylbutyl)- is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-imidazol-4-ylbutyl)- typically involves the formation of the imidazole ring followed by the attachment of the acetamide group. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-imidazol-4-ylbutyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield saturated imidazole derivatives.

Scientific Research Applications

Acetamide, N-(4-imidazol-4-ylbutyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-imidazol-4-ylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic five-membered ring structure with two nitrogen atoms.

    Histidine: An amino acid containing an imidazole ring, important in protein structure and function.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

Acetamide, N-(4-imidazol-4-ylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for CDK inhibitors sets it apart from other imidazole-containing compounds, making it a valuable tool in cancer research and drug development.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-[4-(1H-imidazol-5-yl)butyl]acetamide

InChI

InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13)

InChI Key

OWXIACMJAWUXES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC1=CN=CN1

Origin of Product

United States

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